Cas no 941926-86-9 (6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one)
6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
- 6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)pyridazin-3-one
- 3(2H)-Pyridazinone, 6-[[4-(2-chlorophenyl)-1-piperazinyl]carbonyl]-5-methoxy-2-(4-methylphenyl)-
- AKOS024628913
- F2213-0406
- 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methoxy-2-(p-tolyl)pyridazin-3(2H)-one
- 941926-86-9
- 6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
-
- Inchi: 1S/C23H23ClN4O3/c1-16-7-9-17(10-8-16)28-21(29)15-20(31-2)22(25-28)23(30)27-13-11-26(12-14-27)19-6-4-3-5-18(19)24/h3-10,15H,11-14H2,1-2H3
- InChI Key: VKNNZPGYDAIINM-UHFFFAOYSA-N
- SMILES: C1(=O)N(C2=CC=C(C)C=C2)N=C(C(N2CCN(C3=CC=CC=C3Cl)CC2)=O)C(OC)=C1
Computed Properties
- Exact Mass: 438.1458683g/mol
- Monoisotopic Mass: 438.1458683g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 4
- Complexity: 739
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 65.4Ų
6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2213-0406-2μmol |
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one |
941926-86-9 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2213-0406-5μmol |
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one |
941926-86-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2213-0406-10μmol |
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one |
941926-86-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2213-0406-20μmol |
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one |
941926-86-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2213-0406-1mg |
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one |
941926-86-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2213-0406-2mg |
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one |
941926-86-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2213-0406-3mg |
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one |
941926-86-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2213-0406-4mg |
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one |
941926-86-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2213-0406-5mg |
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one |
941926-86-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2213-0406-10mg |
6-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one |
941926-86-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Comprehensive Analysis of 6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one (CAS No. 941926-86-9)
The compound 6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one (CAS No. 941926-86-9) is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique piperazine and dihydropyridazinone moieties make it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of central nervous system (CNS) receptors, given its structural similarity to other bioactive compounds targeting neurotransmitter pathways.
One of the most frequently searched questions about this compound is: "What are the potential applications of 6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one?" Preliminary studies suggest it may interact with serotonin and dopamine receptors, which are critical in mood regulation and cognitive function. This aligns with current trends in neuroscience, where there is growing interest in novel neuroactive compounds for addressing mental health challenges.
The synthetic pathway for CAS No. 941926-86-9 involves multi-step organic reactions, including amidation and cyclization processes. Its 2-chlorophenyl and 4-methylphenyl substituents contribute to its lipophilicity, a property often explored in drug design to enhance blood-brain barrier (BBB) penetration. This characteristic is particularly relevant given the increasing focus on BBB-permeable therapeutics in neurodegenerative disease research.
Another hot topic in searches relates to "structural analogs of 6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one". The scientific community is actively investigating how modifications to its methoxy group or piperazine ring might alter its bioactivity. Such structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery pipelines.
From a physicochemical perspective, this compound exhibits moderate solubility in organic solvents, which is typical for molecules containing both aromatic rings and polar functional groups. Its melting point and stability profile make it suitable for various formulation studies, a topic of particular interest to pharmaceutical chemists searching for "formulation strategies for poorly water-soluble compounds".
Recent advancements in computational chemistry have enabled more efficient study of this molecule's 3D conformation and molecular docking potential. Many researchers are querying "in silico prediction models for 6-4-(2-chlorophenyl)piperazine derivatives", reflecting the growing integration of AI in drug discovery. These computational approaches help predict binding affinities and metabolic pathways before costly laboratory synthesis.
The patent landscape surrounding CAS No. 941926-86-9 reveals several applications in CNS disorders and inflammatory conditions. Intellectual property searches often focus on "patent expiration dates for piperazine-containing pharmaceuticals", indicating commercial interest in this chemical class. Its structural features share similarities with several FDA-approved drugs, though its specific therapeutic indications remain under investigation.
Analytical characterization of this compound typically employs HPLC, mass spectrometry, and NMR spectroscopy. The scientific community frequently searches for "HPLC methods for 6-4-(2-chlorophenyl)piperazine-1-carbonyl derivatives", highlighting the need for robust quality control protocols. The 5-methoxy group in particular serves as a useful spectroscopic handle for structural verification.
In the context of green chemistry initiatives, researchers are exploring more sustainable synthetic routes to this molecule. Search trends show increasing interest in "catalytic methods for piperazine-carbonyl bond formation" and "solvent-free synthesis of dihydropyridazinones". These developments align with the pharmaceutical industry's push toward environmentally friendly manufacturing processes.
The toxicological profile of 6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one remains an active area of investigation. Preclinical studies are evaluating its ADME properties (absorption, distribution, metabolism, and excretion), a common search topic among pharmacologists. Understanding these parameters is essential for assessing its therapeutic index and potential clinical utility.
As research progresses, the scientific literature continues to expand regarding this compound's molecular mechanisms and biological targets. Its development reflects broader trends in precision medicine and targeted therapeutics, particularly in neurological and psychiatric applications. The integration of omics technologies (genomics, proteomics) with traditional pharmacology offers exciting possibilities for understanding its full potential.
941926-86-9 (6-4-(2-chlorophenyl)piperazine-1-carbonyl-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)